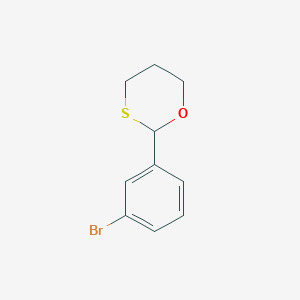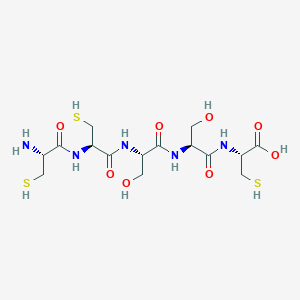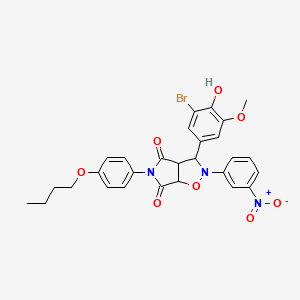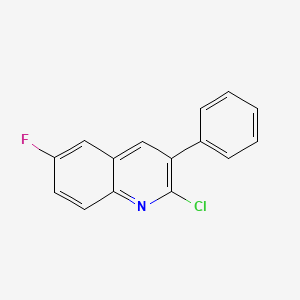
2-Chloro-6-fluoro-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN This compound belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 2-Chloro-6-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base can lead to the formation of the desired quinoline derivative. Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Chloro-6-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form various biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-3-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Material Science: It is used in the development of liquid crystals and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
2-Chloro-6-fluoro-3-phenylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Known for its antibacterial properties.
2-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
3-Phenylquinoline: Studied for its potential anticancer activity.
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which can enhance its biological activity and chemical stability compared to other similar compounds.
Propiedades
Número CAS |
1031928-20-7 |
|---|---|
Fórmula molecular |
C15H9ClFN |
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(17)6-7-14(11)18-15/h1-9H |
Clave InChI |
YBEIRPBEGIGWRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


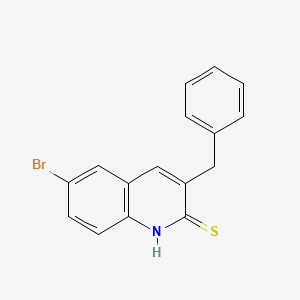
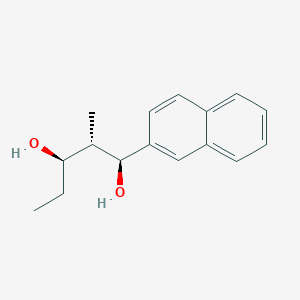
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
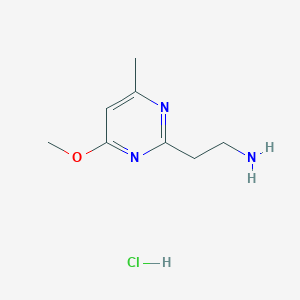
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
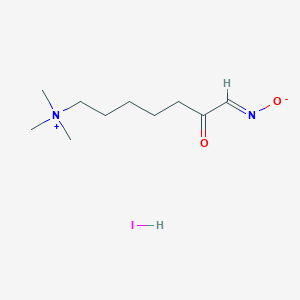
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
